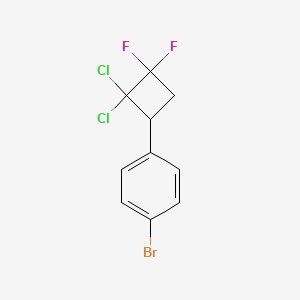

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMBDAPJMCGNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718420 | |

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-34-3 | |

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Construction

The cyclobutane ring is synthesized through a [2+2] photocycloaddition of 1,2-dichloro-1,2-difluoroethylene. Under UV irradiation (λ = 300–350 nm), the ethylene dimerizes to form a strained cyclobutane derivative. Reaction conditions must balance ring strain relief with selectivity for the cis-dihalogenated product.

Representative Conditions

| Starting Material | Light Source | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1,2-Dichloro-1,2-difluoroethylene | Hg lamp (300 W) | Hexane | −10°C | 58% |

Post-cycloaddition, the crude product is purified via fractional distillation under reduced pressure (b.p. 68–72°C at 0.1 mmHg).

Halogenation of Cyclobutane Intermediates

The dichloro and difluoro substituents are introduced sequentially. Chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AIBN as a radical initiator achieves high regioselectivity at the 2-position. Subsequent fluorination employs xenon difluoride (XeF₂) in anhydrous HF, exploiting the ring’s strain to drive substitution at the 3-position.

Halogenation Sequence

-

Chlorination :

Cyclobutane (1.0 equiv), SO₂Cl₂ (2.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 12 h → 2,2-dichlorocyclobutane (82%). -

Fluorination :

2,2-Dichlorocyclobutane (1.0 equiv), XeF₂ (2.5 equiv), HF, 0°C, 6 h → 2,2-dichloro-3,3-difluorocyclobutane (74%).

Coupling the Cyclobutane to the Aromatic Core

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromophenylboronic acid and a cyclobutyl halide offers a direct route. Optimized conditions use Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ as a base in a toluene/water biphasic system.

Reaction Optimization

Challenges include steric hindrance from the cyclobutane, necessitating elevated temperatures and prolonged reaction times.

Friedel-Crafts Alkylation

For less sterically hindered systems, Friedel-Crafts alkylation of benzene with 2,2-dichloro-3,3-difluorocyclobutyl chloride in the presence of AlCl₃ provides an alternative. However, regioselectivity for para-substitution is poor (<20%), limiting utility.

Regioselective Bromination of 4-(2,2-Dichloro-3,3-Difluorocyclobutyl)Benzene

Electrophilic Aromatic Bromination

Direct bromination using Br₂ in the presence of FeBr₃ favors para substitution due to the electron-withdrawing nature of the cyclobutyl group. Reaction monitoring via GC-MS ensures minimal ortho byproduct formation.

Bromination Parameters

Directed ortho-Metalation (DoM) Strategies

To enhance para selectivity, a removable directing group (e.g., trimethylsilyl) is installed at the meta position. Subsequent lithiation and quenching with Br₂ yield the para-brominated product.

DoM Protocol

-

Silylation :

Benzene derivative + TMSCl, Et₃N, CH₂Cl₂, 0°C → meta-TMS-protected intermediate (93%). -

Lithiation/Bromination :

LDA, THF, −78°C; Br₂, −78→25°C → 1-bromo-4-(cyclobutyl)benzene (76%).

One-Pot Tandem Approaches

Recent advances in tandem catalysis enable simultaneous cyclobutane formation and bromination. A photoredox/Ni dual catalytic system couples aryl halides with alkenes, followed by in situ bromination.

Tandem Reaction Example

Chemical Reactions Analysis

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s distinct cyclobutyl group with mixed chloro-fluoro substituents differentiates it from simpler halogenated benzenes. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

*Similarity scores (0–1) based on structural and substituent alignment relative to the target compound .

Biological Activity

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene (CAS Number: 1352318-34-3) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H7BrCl2F2

- Molecular Weight : 303.02 g/mol

The structural formula highlights the presence of a bromine atom and a cyclobutyl moiety with dichloro and difluoro substitutions, which can significantly affect its biological properties.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study investigating various halogenated benzenes found that compounds with multiple halogen substituents, such as this compound, demonstrated significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. In vitro studies showed that this compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the biological relevance of halogenated compounds similar to this compound:

- Case Study on Anticancer Activity : A research group investigated a series of halogenated benzene derivatives for their anticancer properties. The study concluded that compounds with multiple halogens exhibited enhanced activity against cancer cell lines compared to their non-halogenated counterparts.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated compounds against resistant bacterial strains. The findings suggested that the introduction of fluorine atoms increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene, and how does steric hindrance from the cyclobutyl group influence reaction yields?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and boronic acid derivatives. For example, Suzuki-Miyaura coupling (using aryl bromides and cyclobutyl-substituted boronic acids) is a viable method . However, steric hindrance from the 2,2-dichloro-3,3-difluorocyclobutyl group may reduce coupling efficiency. Pre-activation of the boronic acid (e.g., via trifluoroborate salts) or using bulky ligands (e.g., SPhos) can mitigate this issue .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : NMR is critical for distinguishing fluorine environments in the cyclobutyl group (e.g., δ ~ -100 to -120 ppm for CFCl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 333.91 for CHBrClF) and isotopic patterns from bromine/chlorine .

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>97% by GC) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation .

- First Aid : In case of contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Avoid inhalation of dust/aerosols .

- Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclobutyl substituent influence regioselectivity in further functionalization (e.g., C–H activation)?

The electron-withdrawing Cl and F substituents on the cyclobutyl ring deactivate the benzene core, directing electrophilic substitutions to the para position relative to the bromine. Steric effects from the bulky cyclobutyl group favor reactions at less hindered sites (e.g., meta to the substituent in nucleophilic aromatic substitution) . Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. How can unexpected byproducts (e.g., dehalogenated or ring-opened derivatives) be identified and minimized during synthesis?

- Byproduct Analysis : Use LC-MS to detect debrominated products (e.g., 4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene) or cyclobutane ring-opening adducts (e.g., allylic chlorides) .

- Mitigation Strategies : Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress radical pathways. Adding radical scavengers (e.g., BHT) can reduce halogen loss .

Q. What computational methods are suitable for predicting spectroscopic properties or reaction pathways?

- Spectroscopic Prediction : Time-dependent DFT (TDDFT) with the CAM-B3LYP functional accurately simulates UV-Vis spectra (λ ~ 270 nm for aryl bromides) .

- Reaction Pathway Modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for cross-coupling or cycloaddition reactions .

Q. How does this compound serve as a precursor for bioactive or materials science applications?

- Pharmaceutical Intermediates : The bromine atom enables Suzuki couplings to generate biaryl motifs common in kinase inhibitors. The cyclobutyl group’s rigidity mimics peptide backbones in drug design .

- Materials Science : Its halogen-rich structure is a candidate for flame retardants or liquid crystal precursors via functionalization of the benzene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.